6-Bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and a pyridazinone core. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields. The compound's unique structure allows it to participate in diverse chemical reactions, making it valuable for synthesizing other complex molecules.
This compound is classified under pharmaceutical intermediates and active pharmaceutical ingredients. It is also relevant in agrochemicals, dyes, and other industrial applications. The chemical structure can be denoted by its International Union of Pure and Applied Chemistry name: 6-bromo-2-methylpyridazin-3(2H)-one, with the molecular formula C₇H₈BrN₃O.
The synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one typically involves the bromination of 2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The general synthetic route includes:
The reaction conditions must be optimized for yield and purity, often involving adjustments in temperature, concentration of reagents, and reaction time. Industrial methods may utilize continuous flow reactors for scalability and efficiency.
6-Bromo-2-methylpyridazin-3(2H)-one features a pyridazine ring with a methyl group at position 2 and a bromine atom at position 6. The molecular structure can be represented as follows:
The compound's structure allows for various interactions with biological targets, potentially influencing its reactivity and biological activity.
6-Bromo-2-methylpyridazin-3(2H)-one can undergo several types of chemical reactions:
The mechanism of action for 6-Bromo-2-methylpyridazin-3(2H)-one is context-dependent but generally involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or influence signaling pathways within cells, making this compound a candidate for further pharmacological studies .
Relevant data from studies indicate that variations in substituents on the pyridazinone core can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles .
6-Bromo-2-methylpyridazin-3(2H)-one has several scientific uses:
The construction of the pyridazinone core typically exploits the reactivity of 1,4-dicarbonyl precursors with hydrazine derivatives. Classical routes to 6-Bromo-2-methylpyridazin-3(2H)-one (CAS 1123169-25-4; C₅H₅BrN₂O) often begin with ethyl levulinate or analogous γ-ketoesters as starting materials.
Hydrazine monohydrate facilitates cyclocondensation of γ-ketoesters at 80-100°C in polar aprotic solvents like diethylene glycol, yielding 2-methyl-3(2H)-pyridazinone intermediates. This reaction proceeds via hydrazone formation followed by intramolecular dehydration, achieving yields of 68-76% after recrystallization [4]. Critical parameters include:
Non-aromatic 1,4-dihydropyridazinones undergo oxidation to aromatic systems using catalytic Cu(I)Cl (5 mol%) in toluene under oxygen atmosphere. This catalytic dehydrogenation circumvents stoichiometric oxidants like DDQ, improving atom economy. Reaction monitoring via TLC is essential, as over-oxidation leads to degradation products. Final yields reach 70-85% with catalyst recycling potential [4] [8].
Table 1: Comparative Analysis of Pyridazinone Cyclocondensation Methods
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Hydrazine cyclization | EtOH, reflux, 7 hr | 68-76 | Single-step operation |
Formamide fusion | 150°C, 8 hr | 70-75 | No solvent requirement |
Catalytic dehydrogenation | CuCl/O₂, toluene, 110°C, 3 hr | 80-85 | Superior atom economy |
Electrophilic bromination of 2-methylpyridazin-3(2H)-one exhibits pronounced C6 regioselectivity due to:
Bromine sources include molecular bromine (handling challenges), NBS (improved selectivity), and pyridinium tribromide (controlled release). NBS in acetonitrile at 0-5°C achieves >95% C6 selectivity, minimizing 4,5-dibromide formation [3] [6].
Lewis acids (FeCl₃, AlCl₃, ZnCl₂; 5-10 mol%) coordinate with the pyridazinone carbonyl, enhancing C6 electrophilic substitution:
Table 2: Bromination Regioselectivity Control Parameters
Factor | C6 Selectivity (%) | Byproduct Formation |
---|---|---|
Br₂ in HOAc | 60-65 | 4,5-Dibromide (20-25%) |
NBS in CH₃CN | 92-95 | <5% dibromide |
Br₂ + FeCl₃ (5 mol%) | 96-98 | Trace dibromide |
NBS + ZnCl₂ (10 mol%) | >99 | Undetectable by HPLC |
The C6-bromo moiety undergoes Pd(0)-catalyzed cross-coupling under optimized conditions:
Notably, 2-methylpyridazin-3(2H)-one tolerates Suzuki conditions without N-protection. The bromine-magnesium exchange protocol (iPrMgCl·LiCl, -78°C) prior to transmetalation enables access to hindered biaryls (e.g., 2,6-disubstituted phenyl) otherwise unreactive in direct Suzuki coupling [8].
N1-selective amination employs:
The reaction proceeds with retention of the C6-bromo substituent, enabling sequential functionalization (C6 coupling → N1 amination). This orthogonal reactivity was demonstrated in synthesizing 6-bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 2091289-32-4; C₁₀H₈BrN₃O), a precursor for kinase inhibitors .
Table 3: Cross-Coupling Catalyst Systems and Performance
Reaction Type | Catalyst/Ligand | Optimal Conditions | Representative Product | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 80°C, 12 hr | 6-(4-Pyrazolyl)-2-methylpyridazinone | 89 |
Bromine-Mg exchange | iPrMgCl·LiCl then ArBpin | THF, -78°C to rt | 6-(2,6-Me₂-C₆H₃)-2-methylpyridazinone | 75 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | tBuOH, 80°C, 18 hr | 2-(Pyridin-2-ylmethyl)-6-bromopyridazinone | 83 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7